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Compound of Interest

Compound Name: GSK8573

Cat. No.: B607867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK8573 with active inhibitors of the

bromodomains BAZ2A and BAZ2B, offering experimental data to validate its use as a negative

control. The information is tailored for researchers in epigenetics and drug discovery,

presenting quantitative data in accessible formats and detailing the methodologies behind the

key experiments.

Comparative Analysis of BAZ2A/B Ligands
GSK8573 was developed as a structurally related, inactive control compound for GSK2801, a

potent inhibitor of both BAZ2A and BAZ2B bromodomains.[1][2][3] While GSK8573 is largely

inactive against the broader bromodomain family, it retains affinity for BRD9, making it an ideal

control to distinguish BAZ2A/B-specific effects from off-target effects on BRD9.[4]

Below is a summary of the binding affinities and inhibitory concentrations for GSK8573 and its

active counterparts, GSK2801 and BAZ2-ICR.
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Compound Target
Dissociation
Constant (Kd)

IC50

GSK8573 BAZ2A/B Inactive Inactive

BRD9 1.04 µM -

GSK2801 BAZ2A 257 nM -

BAZ2B 136 nM 0.65 µM

BRD9 1.1 µM -

TAF1L(2) 3.2 µM -

BAZ2-ICR BAZ2A 109 nM 130 nM

BAZ2B 170 nM 180 nM

Experimental Validation of Inactivity
The inactivity of GSK8573 against BAZ2A and BAZ2B has been demonstrated through various

biophysical and cellular assays.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a

thermodynamic profile of the interaction, including the dissociation constant (Kd). While specific

ITC data confirming the lack of binding for GSK8573 to BAZ2A/B is not published, its design as

an inactive analog to GSK2801, for which ITC data exists, supports its non-binding nature.[1]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Protein and Ligand Preparation:

Recombinant BAZ2A or BAZ2B bromodomain is purified and dialyzed extensively against

the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

GSK8573 and control compounds are dissolved in the same final buffer to minimize heats

of dilution. A small percentage of DMSO may be used for solubility, with an equivalent

amount added to the protein solution.
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ITC Instrument Setup:

The sample cell is loaded with the BAZ2A or BAZ2B protein solution (typically 10-50 µM).

The injection syringe is filled with the ligand solution (typically 100-500 µM).

Titration:

A series of small injections (e.g., 2-10 µL) of the ligand are made into the sample cell.

The heat change after each injection is measured and integrated to generate a binding

isotherm.

Data Analysis:

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to

determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

For an inactive compound like GSK8573, no significant heat changes are expected,

resulting in a flat isotherm.
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Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Fluorescence Recovery After Photobleaching (FRAP)
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FRAP is a powerful in-cell technique to assess the binding dynamics of a fluorescently tagged

protein to its cellular targets. In the context of BAZ2A, which binds to acetylated chromatin,

FRAP can be used to measure the displacement of GFP-BAZ2A from chromatin by a small

molecule inhibitor. The active inhibitor GSK2801 accelerates the fluorescence recovery of GFP-

BAZ2A, indicating its displacement from the less mobile chromatin. In contrast, GSK8573 does

not alter the recovery time, confirming its inability to engage and displace BAZ2A from its

chromatin binding sites in a cellular environment.

Experimental Protocol: Fluorescence Recovery After Photobleaching (FRAP)

Cell Culture and Transfection:

Human cells (e.g., U2OS) are cultured on glass-bottom dishes.

Cells are transfected with a plasmid encoding a GFP-BAZ2A fusion protein.

Compound Treatment:

Cells are treated with either DMSO (vehicle), GSK2801 (positive control), or GSK8573 at

a desired concentration for a specified time.

FRAP Microscopy:

Live-cell imaging is performed on a confocal microscope equipped with an environmental

chamber.

A pre-bleach image of a cell nucleus is acquired.

A defined region of interest (ROI) within the nucleus is photobleached using a high-

intensity laser.

A time-lapse series of images is acquired to monitor the recovery of fluorescence in the

bleached ROI.

Data Analysis:

The fluorescence intensity in the bleached ROI over time is measured and normalized.
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The half-maximal recovery time (t1/2) and the mobile fraction are calculated from the

recovery curve. A significant decrease in t1/2 in the presence of a compound indicates

displacement of the GFP-tagged protein.
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Caption: Fluorescence Recovery After Photobleaching (FRAP) workflow.

BAZ2A and BAZ2B in Cellular Signaling
BAZ2A and BAZ2B are components of distinct chromatin remodeling complexes. BAZ2A is a

core subunit of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing

of ribosomal RNA genes. BAZ2B is a component of the ISWI (Imitation Switch) chromatin

remodeling complex and has been implicated in transcriptional regulation. Both proteins

contain a bromodomain that recognizes and binds to acetylated lysine residues on histones,

thereby targeting the remodeling complex to specific chromatin regions.
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Caption: Simplified signaling pathways of BAZ2A and BAZ2B.

Conclusion
The available data robustly supports the classification of GSK8573 as an inactive control for

studies involving BAZ2A and BAZ2B. Its lack of activity at these targets, contrasted with the

potent inhibition by compounds like GSK2801 and BAZ2-ICR, allows for the clear delineation of

on-target effects in cellular and biochemical assays. The retention of binding to BRD9 further

enhances its utility as a control for off-target effects of the active compounds. Researchers can

confidently employ GSK8573 to validate that observed biological phenomena are specifically

due to the inhibition of BAZ2A and/or BAZ2B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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